

# The Biological Activity of FE 200440 (Barusiban): A Technical Guide

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## Compound of Interest

Compound Name: (d(CH<sub>2</sub>)<sub>5</sub>, Tyr(Me)<sub>2</sub>, Orn<sub>8</sub>)-  
Oxytocin

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## Introduction

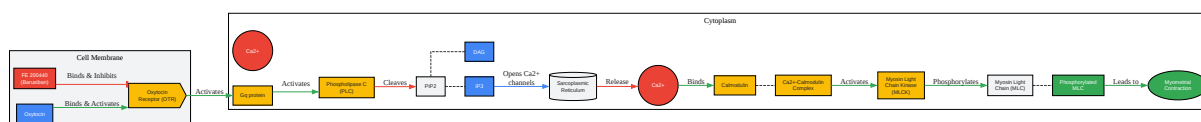
FE 200440, also known as barusiban, is a potent and selective non-peptide antagonist of the oxytocin receptor (OTR).[1][2] Developed by Ferring Pharmaceuticals, it was investigated as a potential tocolytic agent for the management of preterm labor.[1][3] This technical guide provides a comprehensive overview of the biological activity of FE 200440, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways and workflows.

## Mechanism of Action

FE 200440 exerts its biological effect by competitively binding to the oxytocin receptor, thereby preventing the binding of endogenous oxytocin.[4] The activation of the oxytocin receptor, a G-protein coupled receptor, primarily initiates the Gq/phospholipase C (PLC)/inositol 1,4,5-triphosphate (IP<sub>3</sub>) signaling cascade.[3] This pathway leads to an increase in intracellular calcium concentrations, ultimately resulting in myometrial contractions.[3] By blocking this pathway, FE 200440 effectively inhibits oxytocin-induced uterine contractions.[4]

## Signaling Pathway of the Oxytocin Receptor

The following diagram illustrates the signaling cascade initiated by oxytocin binding to its receptor, which is inhibited by FE 200440.



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Caption: Oxytocin Receptor Signaling Pathway Leading to Myometrial Contraction.

## Quantitative Data

The biological activity of FE 200440 has been quantified in various in vitro and in vivo studies.

**Table 1: In Vitro Binding Affinity and Potency**

Parameter	Species/Tissue	Value	Reference(s)
Ki (Inhibition Constant)	COS cells expressing human oxytocin receptor	0.8 nM	[4]
pA2	Human preterm myometrium	9.76	[5]
pA2	Human term myometrium	9.89	[5]

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

**Table 2: In Vivo Efficacy in Cynomolgus Monkeys**

Study Type	Dosing	Effect on Oxytocin-Induced Uterine Contractions	Duration of Action	Reference(s)
Short-term	Intravenous bolus or infusion	96-98% inhibition of intrauterine pressure	>13-15 hours	<a href="#">[6]</a> <a href="#">[7]</a>
Long-term	Continuous intravenous infusion (150 µg/kg/h)	Effectively suppressed oxytocin-induced contractions and prevented early delivery	Maintained low intrauterine pressure near the end of pregnancy	<a href="#">[8]</a> <a href="#">[9]</a>

## Experimental Protocols

### In Vitro Human Myometrial Contractility Assay

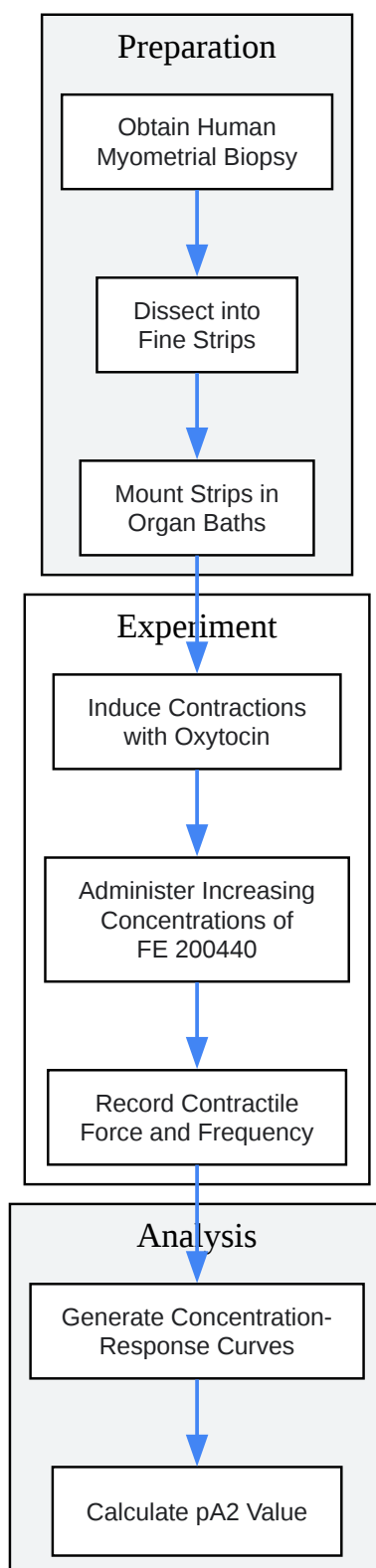
This protocol is a standard method for assessing the effect of compounds on uterine muscle contractions.

**Objective:** To determine the inhibitory effect of FE 200440 on oxytocin-induced contractions of human myometrial tissue.

**Methodology:**

- **Tissue Acquisition:** Myometrial biopsies are obtained with informed consent from women undergoing Cesarean sections.[\[10\]](#)
- **Tissue Preparation:** The tissue is immediately placed in a physiological salt solution. Fine strips of myometrium are dissected and mounted in organ baths.[\[10\]](#)

- **Experimental Setup:** The myometrial strips are attached to force transducers to measure contractility. The organ baths are superfused with a physiological saline solution maintained at 37°C.[10]
- **Induction of Contractions:** Stable, submaximal uterine contractions are induced by the administration of oxytocin.[11]
- **Antagonist Administration:** Concentration-response curves are generated by adding increasing concentrations of FE 200440 to the organ baths.[5]
- **Data Analysis:** The inhibitory effects of FE 200440 on the force and frequency of contractions are recorded and analyzed to determine parameters such as the pA2 value.[5]



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Caption: Workflow for In Vitro Human Myometrial Contractility Assay.

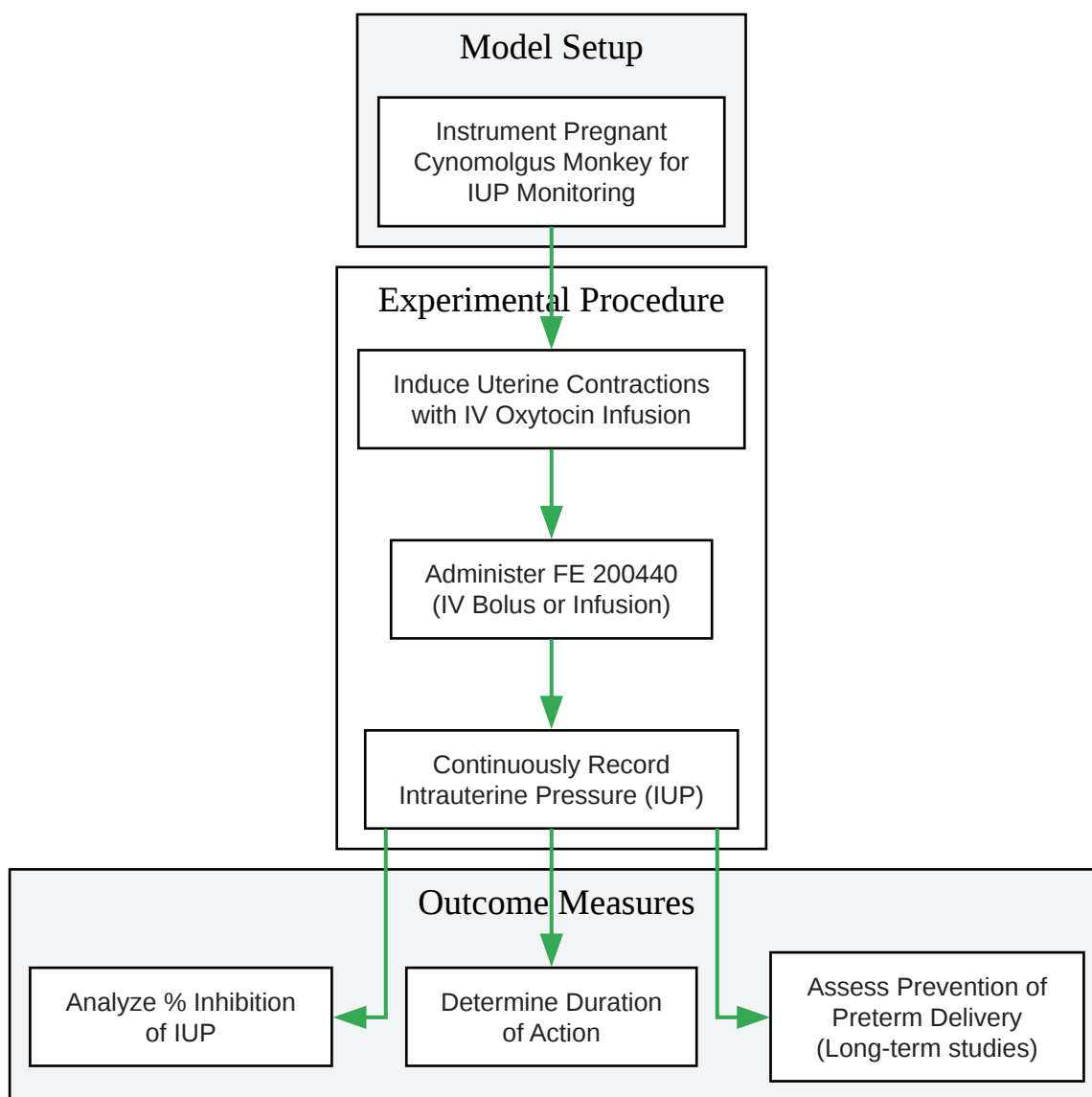
## In Vivo Cynomolgus Monkey Model of Preterm Labor

This animal model was used to evaluate the efficacy and pharmacokinetics of FE 200440.

Objective: To assess the tocolytic effects of FE 200440 in a primate model of oxytocin-induced preterm labor.

Methodology:

- **Animal Model:** Pregnant cynomolgus monkeys are instrumented for telemetric recording of intrauterine pressure.[\[6\]](#)[\[7\]](#)
- **Induction of Preterm Labor:** Preterm labor-like uterine contractions are induced by a continuous intravenous infusion of oxytocin.[\[6\]](#)[\[7\]](#)
- **Drug Administration:** FE 200440 is administered as either an intravenous bolus or a continuous infusion.[\[6\]](#)[\[7\]](#)
- **Monitoring:** Intrauterine pressure is continuously monitored to assess the inhibitory effect of FE 200440 on uterine contractions.[\[6\]](#)[\[7\]](#)
- **Data Analysis:** The efficacy is determined by the percentage of inhibition of intrauterine pressure, and the duration of action is recorded.[\[6\]](#)[\[7\]](#) For long-term studies, the ability to prevent oxytocin-induced early delivery is the primary endpoint.[\[8\]](#)[\[9\]](#)



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Caption: Workflow for In Vivo Cynomolgus Monkey Preterm Labor Model.

## Clinical Development

A Phase II clinical trial (NCT00209326) was conducted to assess the efficacy of FE 200440 (barusiban) in stopping preterm labor.<sup>[12][13]</sup> In this randomized, double-blind, placebo-controlled study, a single intravenous bolus of barusiban was not found to be more effective than placebo in stopping preterm labor in pregnant women at a late gestational age.<sup>[12][13]</sup>

## Conclusion

FE 200440 (barusiban) is a highly potent and selective oxytocin receptor antagonist with demonstrated efficacy in in vitro and in vivo preclinical models of preterm labor. While it showed promise in preclinical studies, it did not demonstrate a statistically significant effect over placebo in a Phase II clinical trial.[12][13] Despite this, the data gathered on FE 200440 provides valuable insights into the role of the oxytocin system in parturition and the potential for oxytocin receptor antagonists as tocolytic agents. Further research may explore different dosing regimens or patient populations for this class of compounds.

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